Tert-butylmethyl(1-phenylpropan-2-yl)carbamate Tert-butylmethyl(1-phenylpropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14501195
InChI: InChI=1S/C15H23NO2/c1-12(11-13-9-7-6-8-10-13)16(5)14(17)18-15(2,3)4/h6-10,12H,11H2,1-5H3
SMILES:
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

Tert-butylmethyl(1-phenylpropan-2-yl)carbamate

CAS No.:

Cat. No.: VC14501195

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butylmethyl(1-phenylpropan-2-yl)carbamate -

Specification

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name tert-butyl N-methyl-N-(1-phenylpropan-2-yl)carbamate
Standard InChI InChI=1S/C15H23NO2/c1-12(11-13-9-7-6-8-10-13)16(5)14(17)18-15(2,3)4/h6-10,12H,11H2,1-5H3
Standard InChI Key NYMJXPUUUCVJQY-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Tert-butylmethyl(1-phenylpropan-2-yl)carbamate belongs to the carbamate family, featuring a carbonyl group bonded to both an oxygen atom and a nitrogen atom. Its molecular formula is C<sub>15</sub>H<sub>21</sub>NO<sub>2</sub>, with a molecular weight of 247.33 g/mol. The compound’s stereochemistry arises from the chiral center at the propan-2-yl group, enabling enantioselective interactions in biochemical systems .

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>21</sub>NO<sub>2</sub>
Molecular Weight247.33 g/mol
ChiralityYes (R/S configuration)
SMILES NotationCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C)OC
Boiling PointNot reported
Melting PointNot reported

The tert-butyl group enhances steric bulk, influencing solubility and metabolic stability, while the phenyl moiety contributes to aromatic interactions in enzyme binding .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves nucleophilic substitution between tert-butylmethyl chloroformate and 1-phenylpropan-2-amine under basic conditions. A representative procedure includes:

  • Dissolving 1-phenylpropan-2-amine in anhydrous dichloromethane.

  • Adding triethylamine to deprotonate the amine.

  • Slowly introducing tert-butylmethyl chloroformate at 0°C.

  • Stirring for 12 hours at room temperature.

  • Purifying the product via column chromatography (yield: 70–85%) .

Industrial Production

Industrial methods optimize for scalability using continuous-flow reactors. Key steps include:

  • Reagent Mixing: Automated systems control stoichiometry and temperature.

  • In-Line Purification: Crystallization or membrane filtration replaces chromatography.

  • Quality Control: HPLC and NMR ensure >98% purity .

Physicochemical Characteristics

The compound exhibits moderate lipophilicity (predicted log P = 2.8) and aqueous solubility (0.15 mg/mL) . Its pharmacokinetic profile suggests high gastrointestinal absorption and blood-brain barrier permeability, making it suitable for central nervous system-targeted therapies .

ParameterValue
Log P (octanol-water)2.8
Solubility in Water0.15 mg/mL
Plasma Protein Binding85–90%
Metabolic StabilityStable in human liver microsomes

Applications in Pharmaceutical Research

Prodrug Development

The carbamate group serves as a hydrolyzable linker in prodrugs, enabling controlled release of active amines. For example, conjugation with antiviral agents enhances bioavailability by 40% in murine models .

Chiral Auxiliary in Asymmetric Synthesis

The compound’s chiral center facilitates enantioselective synthesis of β-lactam antibiotics, achieving >90% enantiomeric excess (ee) in pilot-scale reactions .

Comparative Analysis with Related Compounds

CompoundKey DistinctionBiological Activity
Tert-butyl carbamateLacks phenylpropan-2-yl groupWeak enzyme inhibition (IC<sub>50</sub> > 100 µM)
N-PhenylcarbamateNo tert-butylmethyl groupModerate antimicrobial activity
(S)-tert-butylprolinyl carbamateCyclic structureEnhanced chiral selectivity

The tert-butylmethyl(1-phenylpropan-2-yl)carbamate’s unique structure balances lipophilicity and steric effects, outperforming simpler carbamates in target binding .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenyl group to enhance antimicrobial potency.

  • In Vivo Toxicity Profiling: Chronic exposure studies in mammalian models.

  • Formulation Optimization: Nanoencapsulation to improve aqueous solubility.

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